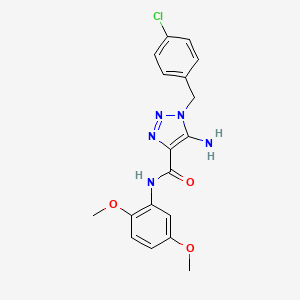![molecular formula C19H13ClN6O3S B3010632 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893913-74-1](/img/structure/B3010632.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClN6O3S and its molecular weight is 440.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are the Src family tyrosine kinases . These kinases play a crucial role in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival .
Mode of Action
The compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It interacts with these kinases in an ATP-competitive manner, effectively blocking their activity . This results in the disruption of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects several biochemical pathways. One key pathway is the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis . Inhibition of Src kinases hinders this axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis . This can result in a G2/M arrest in cells, disrupting the cell cycle and inhibiting cell proliferation .
Result of Action
The inhibition of Src family tyrosine kinases by this compound can have significant cellular effects. It can induce a G2/M arrest in cells, disrupting the cell cycle and inhibiting cell proliferation . Additionally, it can shift the balance toward apoptosis rather than growth arrest, leading to cell death . These effects can be particularly beneficial in the treatment of cancers, where uncontrolled cell proliferation is a key problem .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through potential drug-drug interactions. Therefore, these factors should be carefully considered when using this compound for therapeutic purposes.
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O3S/c20-12-1-5-14(6-2-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-3-7-15(8-4-13)26(28)29/h1-9,11H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAYAGGMPZFXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
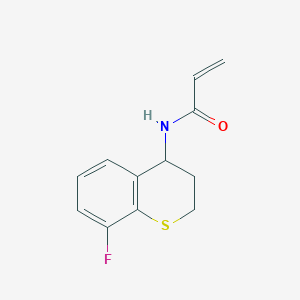
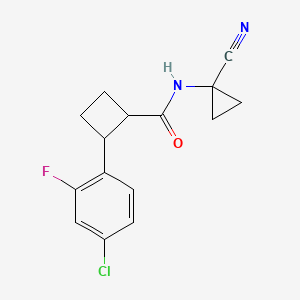
![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)
![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
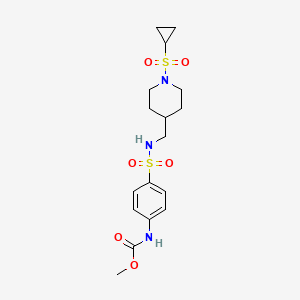
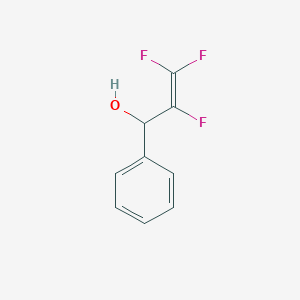
![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
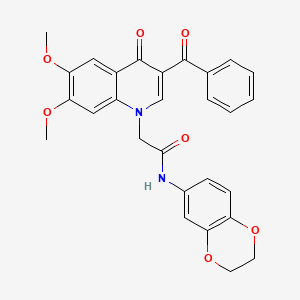
![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
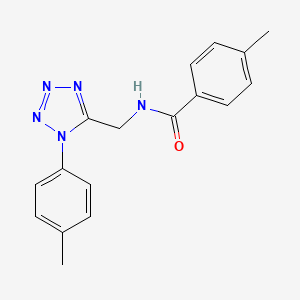
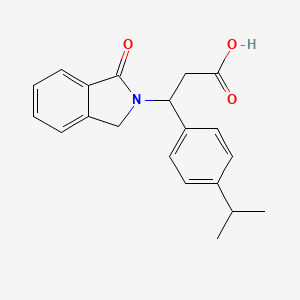
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)
